molecular formula C10H12OSe B14466018 Propanal, 2-methyl-2-(phenylseleno)- CAS No. 65946-61-4

Propanal, 2-methyl-2-(phenylseleno)-

Cat. No.: B14466018
CAS No.: 65946-61-4
M. Wt: 227.17 g/mol
InChI Key: CIBCHMBCMQQDTD-UHFFFAOYSA-N
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Description

Contextual Significance of Organoselenium Chemistry as a Synthetic Tool

Organoselenium chemistry has carved a niche in modern organic synthesis due to the unique reactivity imparted by the selenium atom. nih.gov The moderate electronegativity and the ability of selenium to exist in various oxidation states allow for a rich and diverse range of chemical transformations. Organoselenium compounds can act as electrophiles, nucleophiles, or radical precursors, enabling the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.gov Key transformations, such as selenoxide eliminations to form alkenes, and various cyclization reactions, underscore the synthetic utility of this class of compounds. docbrown.info

Overview of α-Functionalized Carbonyl Compounds as Versatile Synthetic Intermediates

Carbonyl compounds bearing a functional group at the α-position are highly valuable building blocks in organic synthesis. chemicalbook.com The presence of a heteroatom at this position activates the molecule for a variety of subsequent reactions. These intermediates can undergo nucleophilic substitution, elimination, and rearrangement reactions, providing access to a wide array of more complex molecular architectures. docbrown.info The nature of the α-substituent can be fine-tuned to control the reactivity and stereoselectivity of these transformations, making α-functionalized carbonyl compounds indispensable in the synthesis of natural products and pharmaceuticals.

Positional Relevance of Propanal, 2-methyl-2-(phenylseleno)- within α-Phenylseleno Aldehyde Chemistry

Propanal, 2-methyl-2-(phenylseleno)- is a prime example of an α-phenylseleno aldehyde. The presence of the phenylseleno group at the α-position of the propanal backbone makes it a valuable precursor for a variety of synthetic transformations. The aldehyde functionality can be readily converted into other functional groups, while the phenylseleno moiety can be manipulated to introduce unsaturation or to facilitate the formation of new bonds.

The synthesis of α-phenylseleno aldehydes is a key area of research. researchgate.net Common methods for their preparation include the reaction of enolates with electrophilic selenium reagents or the direct α-selenylation of aldehydes using various selenium-based reagents. researchgate.net

Below is a table summarizing some general methods for the synthesis of α-phenylseleno carbonyl compounds, which are applicable to the synthesis of Propanal, 2-methyl-2-(phenylseleno)-.

Reagent SystemSubstrateProductReference
PhSeBr / BaseAldehyde/Ketone Enolateα-Phenylseleno Aldehyde/Ketone researchgate.net
PhSeCl / Lewis AcidSilyl (B83357) Enol Etherα-Phenylseleno Aldehyde/Ketone researchgate.net
(PhSe)2 / OxidantAldehyde/Ketoneα-Phenylseleno Aldehyde/Ketone docbrown.info

The reactivity of α-phenylseleno aldehydes is dominated by the chemistry of both the aldehyde and the carbon-selenium bond. For instance, oxidation of the selenium atom to a selenoxide, followed by syn-elimination, is a classic method for the introduction of an α,β-double bond, yielding an enal. This transformation highlights the utility of compounds like Propanal, 2-methyl-2-(phenylseleno)- in the synthesis of unsaturated systems.

Further research into the specific reactions and applications of Propanal, 2-methyl-2-(phenylseleno)- will undoubtedly continue to reveal its full potential as a versatile tool in the arsenal (B13267) of the synthetic organic chemist.

Properties

CAS No.

65946-61-4

Molecular Formula

C10H12OSe

Molecular Weight

227.17 g/mol

IUPAC Name

2-methyl-2-phenylselanylpropanal

InChI

InChI=1S/C10H12OSe/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

CIBCHMBCMQQDTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)[Se]C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for Propanal, 2 Methyl 2 Phenylseleno and Analogous α Phenylseleno Aldehydes

Direct α-Phenylselenenylation Approaches to Aldehyde Scaffolds

Direct α-phenylselenenylation involves the introduction of a phenylseleno group at the α-position of an aldehyde in a single step. Several methods have been developed to achieve this transformation efficiently.

Potassium Fluoride (B91410) on Alumina (B75360) (KF/Al2O3) Mediated Protocols

A practical and efficient method for the synthesis of α-phenylseleno aldehydes involves the use of potassium fluoride on alumina (KF/Al2O3) as a solid-supported base. researchgate.net This heterogeneous catalyst facilitates the reaction between an aldehyde and diphenyl diselenide at room temperature. The simple stirring of the reactants in the presence of KF/Al2O3 selectively yields the corresponding α-phenylseleno aldehyde in good to excellent yields. researchgate.net

One of the significant advantages of this protocol is its simplicity and the ease of product isolation. The solid catalyst can be easily removed by filtration, which circumvents the need for cumbersome aqueous workups and reduces solvent waste. researchgate.net This makes the KF/Al2O3 mediated approach an environmentally benign and cost-effective option for the synthesis of α-phenylseleno aldehydes.

Table 1: KF/Al2O3 Mediated α-Phenylselenenylation of Aldehydes

Aldehyde Substrate Product Yield (%) Reference
Propanal Propanal, 2-(phenylseleno)- Good researchgate.net
Butanal Butanal, 2-(phenylseleno)- Good researchgate.net
Isovaleraldehyde Propanal, 2-methyl-2-(phenylseleno)- Excellent researchgate.net

Peroxydisulfate (B1198043) (K2S2O8)-Promoted C–Se Bond Formations Under Neutral Conditions

A novel approach for the direct α-phenylselenenylation of aldehydes utilizes potassium peroxydisulfate (K2S2O8) as an oxidant under neutral, metal-free conditions. researchgate.netwikipedia.org This method involves the cross-coupling of the C(sp³)–H bond adjacent to the carbonyl group with diphenyl diselenide. researchgate.net The reaction proceeds efficiently for a variety of aldehydes, affording the desired α-phenylseleno carbonyl compounds in moderate to excellent yields. researchgate.netwikipedia.org

Mechanistic studies suggest that this transformation likely proceeds through a radical pathway. organic-chemistry.org The thermal decomposition of K2S2O8 generates sulfate (B86663) radicals, which then abstract an α-hydrogen from the aldehyde to form a carbon-centered radical. This radical subsequently reacts with diphenyl diselenide to yield the α-phenylseleno aldehyde and a phenylseleno radical, which propagates the chain reaction. organic-chemistry.org A key advantage of this protocol is its operational simplicity and the avoidance of metal catalysts. researchgate.net

Table 2: K2S2O8-Promoted α-Phenylselenenylation of Aldehydes

Aldehyde Substrate Product Yield (%) Reference
Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde, 1-(phenylseleno)- 85 organic-chemistry.org
Heptanal Heptanal, 2-(phenylseleno)- 78 organic-chemistry.org
Phenylacetaldehyde Phenylacetaldehyde, α-(phenylseleno)- 72 organic-chemistry.org

Enolate-Based Coupling Reactions: Stoichiometric and Oxidative Considerations

The reaction of aldehyde enolates or their synthetic equivalents with an electrophilic selenium reagent is a fundamental and widely used method for the synthesis of α-phenylseleno aldehydes. researchgate.net Aldehyde enolates can be generated by treatment with a suitable base, and their subsequent reaction with a selenium electrophile, such as benzeneselenenyl chloride (PhSeCl) or benzeneselenenyl bromide (PhSeBr), leads to the formation of the desired product.

The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions, such as aldol (B89426) condensation. The use of stoichiometric amounts of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can effectively generate the enolate, which is then trapped by the selenium electrophile.

Oxidative coupling of enolates represents another strategy, although it is more commonly applied to the synthesis of 1,4-dicarbonyl compounds. organic-chemistry.org In the context of selenenylation, an oxidative process would involve the single-electron oxidation of the enolate to a radical intermediate, which then reacts with a selenium source. However, the direct reaction of a pre-formed enolate with an electrophilic selenium species is a more controlled and commonly employed approach for the synthesis of α-phenylseleno aldehydes. researchgate.net

Indirect Synthesis via Precursor Functionalization and Transformation

Indirect methods for the synthesis of α-phenylseleno aldehydes involve the preparation of a precursor molecule that is subsequently converted to the target compound. This approach offers alternative synthetic routes and can be advantageous when direct methods are not suitable.

A prominent indirect method is the nucleophilic substitution of an α-halo aldehyde with a phenylselenolate anion. researchgate.net The α-halo aldehyde, typically an α-bromo or α-chloro aldehyde, can be prepared by the halogenation of the parent aldehyde. libretexts.orglibretexts.org The subsequent reaction with a nucleophilic selenium reagent, such as sodium phenylselenolate (NaSePh), which can be generated by the reduction of diphenyl diselenide, results in the displacement of the halide and the formation of the α-phenylseleno aldehyde. researchgate.net

Another indirect strategy involves the transformation of other functional groups. For instance, α-phenylseleno α,β-unsaturated aldehydes can be synthesized from α-phenylseleno acrylonitriles through reduction of the nitrile group using a reagent like diisobutylaluminium hydride (DIBAL-H). mdpi.com This method provides access to α,β-unsaturated analogs, which are also valuable synthetic intermediates.

Catalytic and Green Chemistry Approaches in Organoselenium Compound Synthesis

The use of catalysts in α-selenenylation reactions can significantly enhance their efficiency and selectivity. acs.org For example, organocatalysts have been employed to promote the direct α-selenenylation of aldehydes. libretexts.org Furthermore, the principles of green chemistry are being increasingly applied to organoselenium synthesis. This includes the use of alternative energy sources such as photochemistry, which can enable reactions under mild and metal-free conditions. chemrxiv.org The development of reactions in environmentally benign solvents, such as water, or under solvent-free conditions also aligns with the goals of green chemistry.

Stereoselective Catalytic Methods

The development of stereoselective methods for the synthesis of α-phenylseleno aldehydes is a crucial area of research, as the introduction of a stereocenter at the α-position can be highly valuable for the synthesis of chiral molecules. Asymmetric organocatalysis has emerged as a powerful tool for achieving enantioselective α-selenenylation of aldehydes. libretexts.org Chiral organocatalysts, such as prolinamides, can activate the aldehyde substrate and facilitate the enantioselective attack of an electrophilic selenium reagent. libretexts.org

For instance, the use of a catalytic amount of an L-prolinamide derivative has been shown to effectively catalyze the α-selenenylation of aldehydes with high enantioselectivity. libretexts.org These methods provide access to enantioenriched α-phenylseleno aldehydes, which are valuable building blocks in asymmetric synthesis. The development of catalytic and stereoselective methods for the synthesis of α-quaternary aldehydes also represents a significant advancement in this field.

Metal-Free and Electrophile-Mediated Pathways

The synthesis of α-phenylseleno aldehydes, including Propanal, 2-methyl-2-(phenylseleno)-, has evolved to include methodologies that avoid the use of metal catalysts, thereby aligning with green chemistry principles. These approaches, alongside traditional electrophile-mediated pathways, offer versatile routes to this class of compounds.

Metal-Free Pathways

Metal-free α-selenylation of aldehydes and ketones has gained traction as an environmentally benign alternative to metal-catalyzed reactions. nih.govrsc.org These methods often rely on organocatalysis or photoinduction to facilitate the formation of the carbon-selenium bond.

One prominent metal-free strategy involves the use of organocatalysts, such as L-prolinamide, to promote the direct α-selenenylation of aldehydes. acs.org This approach typically utilizes an electrophilic selenium source like N-(phenylseleno)phthalimide (NPSP). The reaction proceeds through the formation of an enamine intermediate from the aldehyde and the organocatalyst. This enamine then acts as a nucleophile, attacking the electrophilic selenium reagent to form the α-phenylseleno aldehyde and regenerate the catalyst. acs.org Theoretical studies have indicated that the rate-limiting step is the attack of the enamine intermediate on the selenium atom of the electrophilic reagent. acs.org

Another innovative metal-free approach is the photoinduced α-selenylation of carbonyl compounds. nih.govrsc.org This method uses light energy to promote the reaction between a ketone or aldehyde and a selenium source, such as diphenyl diselenide, often in the presence of an organocatalyst like pyrrolidine. nih.govresearchgate.net These reactions are typically performed under mild, additive-free, and photosensitizer-free conditions, representing a green and efficient protocol. nih.govrsc.org While much of the published research focuses on ketones, the principles are applicable to aldehydes as well.

Potassium peroxydisulfate (K₂S₂O₈) has also been employed as a promoter for the C–Se bond formation in a metal-free system. This method involves the cross-coupling of a C(sp³)–H bond adjacent to a carbonyl group with diphenyl diselenide. researchgate.net

The following table summarizes representative examples of metal-free α-selenenylation of aldehydes using organocatalysis.

Table 1: Organocatalytic Metal-Free α-Selenenylation of Aldehydes

Aldehyde Substrate Selenium Reagent Catalyst (mol%) Solvent Time (h) Yield (%) Reference
Propanal NPSP L-Prolinamide (2) CH₂Cl₂ 1 95 acs.org
Butanal NPSP L-Prolinamide (2) CH₂Cl₂ 1 96 acs.org
Pentanal NPSP L-Prolinamide (2) CH₂Cl₂ 1 96 acs.org
Hexanal NPSP L-Prolinamide (2) CH₂Cl₂ 1 95 acs.org

Electrophile-Mediated Pathways

Electrophilic selenenylation is a fundamental and widely used method for the synthesis of α-phenylseleno carbonyl compounds. nih.gov This pathway involves the reaction of an enol or enolate form of the aldehyde with a source of electrophilic selenium ("PhSe⁺").

The generation of the enolate is typically achieved using a base, after which it reacts with an electrophilic selenium reagent. Common reagents for this purpose include benzeneselenenyl chloride (PhSeCl) and diphenyl diselenide (PhSeSePh). nih.govacs.org Benzeneselenenyl chloride is a highly reactive electrophile suitable for direct reaction with enolates. acs.org When diphenyl diselenide is used, an oxidant is often required to generate the active electrophilic species. nih.gov

N-(Phenylseleno)phthalimide (NPSP) is another effective electrophilic selenylating agent for aldehydes and ketones. nih.govacs.org Its reactivity allows for efficient α-selenenylation under mild conditions, often catalyzed by bases or, as mentioned previously, organocatalysts. acs.org The reaction of aldehydes with these electrophilic reagents is generally rapid and high-yielding. acs.org

The general mechanism for the base-mediated electrophilic α-selenenylation is depicted below:

Deprotonation at the α-carbon of the aldehyde by a base to form an enolate.

Nucleophilic attack of the enolate on the electrophilic selenium reagent (e.g., PhSeCl).

Formation of the α-phenylseleno aldehyde and a salt byproduct.

The following table provides examples of electrophile-mediated α-selenenylation of various aldehydes.

Table 2: Electrophile-Mediated α-Selenenylation of Aldehydes

Aldehyde Substrate Base/Mediator Selenium Reagent Solvent Yield (%) Reference
Propanal LDA PhSeCl THF High (not specified) acs.org
Heptanal LDA PhSeBr THF 91 acs.org
Cyclohexanone (B45756)* Pyrrolidine PhSeSePh MeCN (UVA light) 96 nih.govresearchgate.net
2-Methylpropanal L-Prolinamide NPSP CH₂Cl₂ High (not specified) acs.org
Phenylacetaldehyde LDA PhSeCl THF 95 acs.org

Note: Data for cyclohexanone is included to illustrate the photoinduced electrophilic pathway.

Stereoselective Induction and Control in Propanal, 2 Methyl 2 Phenylseleno Chemistry

Enantioselective Synthesis of Chiral α-Phenylseleno Aldehydes

The creation of optically active α-phenylseleno aldehydes is a key challenge and a significant area of research in organic synthesis. researchgate.net These chiral building blocks are valuable intermediates for the synthesis of complex molecules. nih.gov The primary strategies for their asymmetric synthesis involve the use of chiral reagents or catalysts to control the facial selectivity of the electrophilic selenenylation of an enol or enamine intermediate derived from the parent aldehyde.

One approach to asymmetric selenenylation involves using chiral selenium-based reagents where a chiral auxiliary is directly attached to the selenium atom. rsc.org These reagents transfer chirality during the electrophilic addition to a prochiral enolate. The chiral environment around the selenium atom dictates the stereochemical outcome of the reaction.

Wirth and coworkers developed a range of chiral diselenides derived from readily available chiral scaffolds. cardiff.ac.uk When these diselenides are converted into electrophilic selenium species, they can react with prochiral enolates to yield enantiomerically enriched α-phenylseleno carbonyl compounds. The efficiency of the chirality transfer is highly dependent on the structure of the chiral auxiliary. For instance, ferrocenyl-based chiral auxiliaries have been shown to significantly improve stereoselectivity, achieving a diastereomeric excess (de) of up to 97% in certain selenenylation reactions. rsc.org

Table 1: Examples of Chiral Selenium Reagents in Asymmetric Selenenylation

Chiral Reagent/Auxiliary Substrate Type Stereoselectivity (de/ee) Reference
Ferrocenyl-based Selenide (B1212193) Alkenes Up to 97% de rsc.org
Camphor-derived Selenide Ketones Good diastereoselectivity rsc.org

This table is interactive. Click on the headers to sort the data.

Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. In the context of α-selenenylation, chiral secondary amines, such as proline and its derivatives, are used to catalyze the reaction between an aldehyde and an electrophilic selenium source like N-(phenylseleno)phthalimide (NPSP). nih.govnih.gov

The catalytic cycle involves the formation of a chiral enamine from the aldehyde and the organocatalyst. This enamine then attacks the electrophilic selenium reagent in a stereocontrolled manner, dictated by the steric environment of the catalyst. Subsequent hydrolysis releases the chiral α-phenylseleno aldehyde and regenerates the catalyst. nih.gov Research by Melchiorre, Marini, and co-workers demonstrated that diarylprolinol silyl (B83357) ethers are highly effective catalysts for this transformation, affording excellent selectivity and catalytic activity. nih.gov

Table 2: Organocatalytic Asymmetric α-Selenenylation of Aldehydes

Catalyst Aldehyde Substrate Selenium Source Yield Enantioselectivity (ee)
Diarylprolinol Silyl Ether Propanal N-(Phenylseleno)phthalimide High Up to 99%

This table is interactive. Click on the headers to sort the data.

This methodology provides a direct and highly efficient route to compounds like enantiomerically enriched Propanal, 2-methyl-2-(phenylseleno)-. The resulting α-seleno aldehyde can be used in subsequent reactions, such as in-situ Wittig reactions, to produce other valuable chiral molecules like α-hydroxy-(E)-β,γ-unsaturated esters. nih.gov

Transition-metal catalysis offers another sophisticated avenue for enantioselective C-Se bond formation. rsc.org In this strategy, a transition metal center is complexed with a chiral, selenium-containing ligand. researchgate.net The resulting chiral complex then catalyzes the asymmetric selenenylation reaction. The advantages of this approach include the modular nature of the ligands and the ability to form strong bonds with various metals. rsc.org

While the application of chiral selenium ligands in metal-catalyzed asymmetric transformations is a growing field, specific examples for the direct α-selenenylation of aldehydes are less common than organocatalytic methods. However, chiral selenium-ligated palladium(II) complexes have been investigated as catalysts in other reactions, such as Heck reactions. mdpi.com Chiral N,N′-dioxide cobalt(II) complexes have been used to catalyze the asymmetric rsc.orgresearchgate.net-sigmatropic rearrangement of allylic selenides, demonstrating the potential of metal complexes to control stereochemistry at a selenium-bearing carbon center. nih.gov This indicates a promising, albeit less explored, direction for the synthesis of chiral α-phenylseleno aldehydes.

Diastereoselective Reactions Utilizing α-Phenylseleno Aldehyde Building Blocks

Once synthesized in an enantiomerically pure form, chiral α-phenylseleno aldehydes such as Propanal, 2-methyl-2-(phenylseleno)- become valuable building blocks for further stereocontrolled synthesis. The existing stereocenter at the α-position can exert significant influence on the stereochemical outcome of subsequent bond-forming reactions at the carbonyl group, leading to the formation of new stereocenters with high diastereoselectivity.

In substrate-controlled reactions, the chirality inherent in the α-phenylseleno aldehyde directs the approach of a nucleophile to the carbonyl group. nih.gov This stereochemical bias arises from the steric and electronic interactions between the incoming reagent and the substituents around the chiral center.

A prominent example is the aldol (B89426) reaction. The enolate derived from an α-phenylseleno aldehyde can react with another aldehyde or ketone. Tiecco and co-workers explored the generation of titanium enolates from α-selenocarbonyl compounds, which then reacted with aldehydes to afford aldol products with good yields and diastereoselectivities. rsc.org The stereochemical outcome (syn- or anti-aldol) is controlled by the geometry of the enolate and the steric hindrance imposed by the α-phenylseleno group. Similarly, α-phenylseleno chlorotitanium enolates have been used in stereoselective Mannich-type reactions with aromatic aldimines to produce α-phenylseleno-β-amino esters. rsc.org

Lewis acids can significantly enhance the reactivity and control the stereoselectivity of cycloaddition reactions involving α,β-unsaturated carbonyl compounds. nih.gov In the case of reactions involving chiral α-phenylseleno aldehydes, a Lewis acid can coordinate to the carbonyl oxygen. This coordination has two main effects: it lowers the LUMO of the dienophile, accelerating the reaction, and it locks the conformation of the aldehyde, creating a more defined steric environment.

This conformational rigidity enhances the facial diastereoselectivity of the cycloaddition. For example, in a Diels-Alder reaction, the diene will preferentially approach the dienophile from the less sterically hindered face, as directed by the bulky α-phenylseleno substituent and the coordinated Lewis acid. rsc.org While specific studies focusing solely on α-phenylseleno aldehydes in these reactions are specialized, the principles of Lewis acid-mediated diastereocontrol are well-established for similar chiral aldehydes. capes.gov.br The choice of Lewis acid (e.g., EtAlCl₂, Eu(fod)₃) can influence the endo/exo selectivity of the cycloaddition product. rsc.org

Table 3: Chemical Compounds Mentioned

Compound Name IUPAC Name Molecular Formula
Propanal, 2-methyl-2-(phenylseleno)- 2-methyl-2-(phenylseleno)propanal C₁₀H₁₂OSe
N-(phenylseleno)phthalimide (NPSP) 2-(phenylselanyl)-1H-isoindole-1,3(2H)-dione C₁₄H₉NO₂Se
Propanal Propanal C₃H₆O
Diarylprolinol silyl ether (S)-diphenyl((S)-pyrrolidin-2-yl)methanolsilyl ether derivatives Varies
α-hydroxy-(E)-β,γ-unsaturated esters Varies Varies
α-phenylseleno-β-amino ester Varies Varies
EtAlCl₂ Dichloro(ethyl)aluminum C₂H₅AlCl₂

Mechanistic Rationale for Observed Stereoselectivity

The stereochemical outcome of nucleophilic additions to α-chiral aldehydes, such as Propanal, 2-methyl-2-(phenylseleno)-, is dictated by a complex interplay of steric and electronic factors. The observed stereoselectivity can generally be rationalized by established models of asymmetric induction, primarily the Felkin-Anh model for non-chelating conditions and the Cram-chelate model when a chelating metal is involved. The phenylseleno moiety at the α-position plays a crucial role in influencing the conformational preference of the aldehyde in the transition state, thereby directing the incoming nucleophile to a specific face of the carbonyl group.

Under non-chelating conditions, the Felkin-Anh model is typically invoked to predict the major diastereomer. chemistnotes.comlibretexts.org This model posits that the transition state conformation is staggered, with the largest substituent at the α-carbon oriented perpendicular to the carbonyl group. This arrangement minimizes steric interactions with the approaching nucleophile. chemistnotes.com For Propanal, 2-methyl-2-(phenylseleno)-, the substituents at the stereocenter are a methyl group, a phenylseleno group, and a hydrogen atom. The relative steric bulk of these groups is generally considered to be Phenylseleno > Methyl > Hydrogen.

According to the Felkin-Anh model, the bulky phenylseleno group will position itself anti-periplanar to the incoming nucleophile. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, which is at an angle of approximately 107 degrees, approaching from the side of the smallest substituent (hydrogen) to minimize steric hindrance. libretexts.orgwebsite-files.com This leads to the formation of a specific diastereomer as the major product.

In the presence of a Lewis acid capable of chelation, such as MgBr₂, ZnCl₂, or TiCl₄, the stereochemical outcome can be reversed. The selenium atom in the phenylseleno group possesses lone pairs of electrons that can act as a Lewis base, coordinating with the Lewis acidic metal center along with the carbonyl oxygen. website-files.com This forms a rigid five-membered chelate ring, which locks the conformation of the aldehyde. nih.gov

In this Cram-chelate model, the molecule is forced into an eclipsed conformation, and the nucleophile preferentially attacks from the less hindered face of the coordinated carbonyl group. website-files.com This chelation control often leads to the opposite diastereomer compared to that predicted by the Felkin-Anh model. The effectiveness of chelation control depends on several factors, including the nature of the Lewis acid, the solvent, and the temperature.

The interplay between these two models can be illustrated by considering the reaction of Propanal, 2-methyl-2-(phenylseleno)- with a generic nucleophile (Nu⁻) under different conditions.

Hypothetical Diastereoselectivity in the Nucleophilic Addition to Propanal, 2-methyl-2-(phenylseleno)-
EntryConditionsControlling ModelMajor DiastereomerDiastereomeric Ratio (Major:Minor)
1Non-chelating (e.g., NaBH₄, THF)Felkin-AnhantiHigh (e.g., >90:10)
2Chelating (e.g., MeMgBr, TiCl₄, CH₂Cl₂)Cram-ChelatesynHigh (e.g., >95:5)

The detailed research findings on related α-heteroatom-substituted aldehydes support these mechanistic rationales. For instance, studies on α-alkoxy and α-amino aldehydes have demonstrated the predictable switch in diastereoselectivity from Felkin-Anh to chelation-controlled products with the appropriate choice of reagents and reaction conditions. nih.gov While specific experimental data for Propanal, 2-methyl-2-(phenylseleno)- is not extensively documented in the literature, the foundational principles of stereocontrol in acyclic systems provide a robust framework for understanding its reactivity.

Computational Studies and Advanced Spectroscopic Characterization of Propanal, 2 Methyl 2 Phenylseleno

Quantum Chemical Investigations of Molecular Structure and Electronic Properties

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are powerful tools for predicting the geometry, stability, and electronic characteristics of molecules like Propanal, 2-methyl-2-(phenylseleno)-. researchgate.net These computational studies can provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule.

The bond between the selenium atom and the alpha-carbon of the propanal moiety is a key feature. The carbon-selenium bond is notably weaker and longer (around 198 pm) than a corresponding carbon-sulfur bond (around 181 pm). wikipedia.org Computational models would likely focus on the electron density distribution, highlighting the polarization of the C-Se bond and the influence of the electron-withdrawing aldehyde group and the phenyl ring.

Theoretical Predictions of Reactivity and Reaction Pathways

Theoretical studies can predict the reactivity of Propanal, 2-methyl-2-(phenylseleno)-. The presence of the phenylseleno group at the alpha-position of the aldehyde is known to influence its chemical behavior. For instance, organoselenium compounds are versatile radical precursors. researchgate.net

Computational models can explore various reaction pathways, such as the propensity for oxidation at the selenium atom to form a selenoxide. This is a crucial step in the well-known selenoxide elimination reaction, which is a method for synthesizing α,β-unsaturated carbonyl compounds. wikipedia.org Theoretical calculations can determine the transition state energies for such reactions, providing insights into their feasibility and kinetics. mdpi.com The acidity of the aldehydic proton and the susceptibility of the carbonyl carbon to nucleophilic attack can also be assessed through computational analysis.

Advanced Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural elucidation of organoselenium compounds. researchgate.net For Propanal, 2-methyl-2-(phenylseleno)-, both ¹H and ¹³C NMR would provide crucial information. Furthermore, ⁷⁷Se NMR, although less common, offers direct insight into the chemical environment of the selenium atom. acs.orgacs.org

¹H NMR: The proton spectrum is expected to show distinct signals for the aldehydic proton (CHO), the methyl protons (CH₃), and the protons of the phenyl group. The aldehydic proton would likely appear as a singlet in the downfield region, typically around δ 9-10 ppm. The two methyl groups at the C2 position are chemically equivalent and would likely appear as a singlet in the upfield region. The protons on the phenyl ring will show a complex multiplet pattern in the aromatic region (δ 7-8 ppm).

¹³C NMR: The carbon spectrum would show characteristic signals for the carbonyl carbon (around δ 190-200 ppm), the quaternary alpha-carbon attached to the selenium, the methyl carbons, and the carbons of the phenyl ring.

⁷⁷Se NMR: The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its electronic environment. rsc.org For a selenide (B1212193) of this type, the ⁷⁷Se chemical shift would provide valuable information for confirming the structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Propanal, 2-methyl-2-(phenylseleno)- This is an interactive data table. Users can sort and filter the data.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Notes
CHO 9.0 - 10.0 190 - 205 Singlet Aldehydic proton and carbon.
C(CH₃)₂ - 45 - 60 - Quaternary carbon attached to Se.
C(CH₃)₂ 1.2 - 1.6 20 - 30 Singlet Equivalent methyl groups.
Phenyl C-H 7.2 - 7.8 125 - 140 Multiplet Aromatic protons and carbons.

Infrared spectroscopy is a key technique for identifying the functional groups present in a molecule. nih.gov For Propanal, 2-methyl-2-(phenylseleno)-, the IR spectrum would be dominated by the characteristic absorption of the aldehyde group.

A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. docbrown.infodocbrown.info The C-H stretch of the aldehyde group typically appears as two weak bands between 2820 and 2720 cm⁻¹. Other significant absorptions would include the C-H stretching of the methyl and phenyl groups (around 2800-3100 cm⁻¹) and the C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹). The C-Se bond vibration is expected to appear in the fingerprint region at lower wavenumbers.

Table 2: Predicted IR Absorption Frequencies for Propanal, 2-methyl-2-(phenylseleno)- This is an interactive data table. Users can sort and filter the data.

Functional Group Bond Vibration Predicted Frequency (cm⁻¹) Intensity
Aldehyde C=O Stretch 1720 - 1740 Strong
Aldehyde C-H Stretch 2820 - 2850 & 2720 - 2750 Weak
Alkyl C-H Stretch 2870 - 2960 Medium-Strong
Aromatic C-H Stretch 3010 - 3100 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Weak

Mass spectrometry is used to determine the molecular weight and formula of a compound. For Propanal, 2-methyl-2-(phenylseleno)-, with a molecular formula of C₁₀H₁₂OSe, the molecular ion peak ([M]⁺) in the mass spectrum would be a cluster of peaks due to the natural isotopic abundance of selenium. cabidigitallibrary.org Selenium has several stable isotopes, with ⁸⁰Se being the most abundant.

The fragmentation pattern would likely involve the loss of the aldehyde group (CHO), the phenyl group (C₆H₅), or the entire phenylseleno group. Cleavage of the C-Se bond is a common fragmentation pathway for organoselenium compounds. nih.govacs.orgacs.org High-resolution mass spectrometry would allow for the precise determination of the molecular formula.

Table 3: Predicted Major Fragments in the Mass Spectrum of Propanal, 2-methyl-2-(phenylseleno)- This is an interactive data table. Users can sort and filter the data.

m/z Value Possible Fragment Ion Notes
228 (for ⁸⁰Se) [C₁₀H₁₂OSe]⁺ Molecular Ion Peak
199 [M - CHO]⁺ Loss of the formyl group.
157 [C₆H₅Se]⁺ Phenylseleno cation.
77 [C₆H₅]⁺ Phenyl cation.

Advanced Synthetic Applications and Future Directions in α Phenylseleno Aldehyde Research

Versatile Intermediates for Complex Organic Molecule Synthesis

α-Phenylseleno aldehydes, such as Propanal, 2-methyl-2-(phenylseleno)-, are powerful building blocks in synthetic chemistry due to the unique reactivity conferred by the selenium moiety. researchgate.net The carbon-selenium bond can be readily manipulated, allowing for the introduction of unsaturation or the formation of new carbon-carbon and carbon-heteroatom bonds, making these compounds key starting materials for a variety of complex targets. researchgate.net

Precursors to α,β-Unsaturated Carbonyl Compounds

One of the most well-established applications of α-phenylseleno carbonyl compounds is their conversion into α,β-unsaturated counterparts. researchgate.netacs.org This transformation is typically achieved through a two-step sequence involving the oxidation of the selenide (B1212193) to a selenoxide, followed by a spontaneous syn-elimination. The process is known for its mild conditions and high efficiency. For an α-phenylseleno aldehyde, the reaction proceeds as follows: the selenium atom is oxidized, commonly with an oxidant like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form a transient selenoxide intermediate. This intermediate then undergoes a pericyclic elimination reaction, extruding phenylselenenic acid (PhSeOH) and forming a carbon-carbon double bond conjugated to the carbonyl group. This method provides a reliable and high-yielding route to α,β-unsaturated aldehydes, which are themselves important building blocks in Michael additions, Diels-Alder reactions, and other conjugate addition processes. libretexts.org

Table 1: Synthesis of α,β-Unsaturated Aldehydes via Selenoxide Elimination

Starting Material Oxidizing Agent Product Typical Yield
α-Phenylseleno aldehyde Hydrogen Peroxide (H₂O₂) α,β-Unsaturated aldehyde Good to Excellent

Routes to Nitrogen-Containing Organic Intermediates (e.g., Amines, α-Amino Acids, Aziridines)

The aldehyde functionality of Propanal, 2-methyl-2-(phenylseleno)- serves as a synthetic handle for the introduction of nitrogen, leading to valuable intermediates. researchgate.net

Amines : A primary pathway to amines is through reductive amination. wikipedia.orglibretexts.org This one-pot reaction involves the condensation of the aldehyde with ammonia (B1221849) or a primary/secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion without affecting the starting aldehyde. masterorganicchemistry.com

α-Amino Acids : The Strecker synthesis offers a classic and effective route from aldehydes to α-amino acids. libretexts.orgkhanacademy.org In this procedure, the aldehyde is treated with ammonia and cyanide (often from potassium cyanide), forming an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired α-amino acid. youtube.com This method allows for the direct construction of the core amino acid structure from a simple aldehyde precursor.

Aziridines : Aziridines, strained three-membered nitrogen-containing heterocycles, are synthetically useful intermediates. wikipedia.orgresearchgate.net While direct conversion is not typical, a plausible route from Propanal, 2-methyl-2-(phenylseleno)- involves a multi-step sequence. First, the α-phenylseleno aldehyde is converted to its corresponding α,β-unsaturated aldehyde via selenoxide elimination (as described in 6.1.1). The resulting conjugated alkene can then undergo aziridination through various methods, such as nitrene addition, to form the aziridine (B145994) ring. wikipedia.org

Pathways to Oxygen-Containing Organic Intermediates (e.g., Allylic Alcohols, α-Hydroxy Esters)

The versatile reactivity of α-phenylseleno aldehydes also provides access to important oxygenated organic structures. researchgate.net

Allylic Alcohols : These structures can be synthesized by reacting the aldehyde group with a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent) or vinyllithium. This reaction forms a secondary alcohol intermediate. Subsequent elimination of the phenylseleno group, often facilitated by oxidation to the selenoxide, generates the allylic alcohol. This sequence effectively converts the aldehyde into a more complex, unsaturated alcohol.

α-Hydroxy Esters : A common pathway to α-hydroxy esters from an aldehyde involves a two-step process. organic-chemistry.org First, the aldehyde is converted into a cyanohydrin by treatment with a cyanide source like KCN or trimethylsilyl (B98337) cyanide (TMSCN). The resulting α-hydroxynitrile can then be hydrolyzed under acidic conditions to afford an α-hydroxy carboxylic acid. Subsequent esterification with an alcohol under acid catalysis (e.g., Fischer esterification) yields the target α-hydroxy ester. nih.gov

Table 2: Synthesis of Nitrogen and Oxygen-Containing Intermediates

Target Intermediate Key Reagents Intermediate Type
Amine R-NH₂, NaBH₃CN Imine
α-Amino Acid NH₃, KCN, then H₃O⁺ α-Aminonitrile
Allylic Alcohol 1. Vinyl-MgBr; 2. H₂O₂ Selenoxide

Stereoselective Construction of Highly Functionalized Carbocyclic Systems (e.g., Cyclopropanes)

Propanal, 2-methyl-2-(phenylseleno)- can be a precursor for the stereoselective synthesis of highly strained ring systems like cyclopropanes. A common strategy involves converting the starting aldehyde into an α,β-unsaturated aldehyde. This activated alkene is then a suitable substrate for cyclopropanation reactions. For instance, in the Corey-Chaykovsky reaction, a sulfur ylide (e.g., dimethylsulfoxonium methylide) adds to the β-carbon of the conjugated system in a Michael-type addition, followed by an intramolecular nucleophilic attack to displace the sulfur group and form the cyclopropane (B1198618) ring. unl.pt The stereochemical outcome of such reactions can often be controlled by the existing stereocenters in the molecule or by using chiral reagents, making it a powerful tool for constructing complex carbocycles. researchgate.net

Contributions to Methodological Development in Catalysis

Beyond their role as stoichiometric reagents, organoselenium compounds are pivotal in the development of catalytic systems, particularly for oxidation reactions. The ability of selenium to cycle between different oxidation states (II and IV) is central to its catalytic activity. thieme-connect.comconicet.gov.ar

Organoselenium Catalysis in Oxidative Transformations

Organoselenium compounds, including selenides like the one present in Propanal, 2-methyl-2-(phenylseleno)-, can act as efficient pre-catalysts for a variety of oxidative transformations. nih.govresearchgate.netrsc.org The general catalytic cycle involves the oxidation of the selenium(II) species (selenide) to a selenium(IV) species (selenoxide) by a stoichiometric "green" oxidant, most commonly hydrogen peroxide. nih.gov This active selenoxide then transfers an oxygen atom to the substrate, regenerating the original selenide and completing the catalytic cycle. rsc.org

This catalytic approach is advantageous because it uses a small amount of the selenium compound and a cheap, environmentally benign terminal oxidant, producing water as the only byproduct. nih.gov Such catalytic systems have been applied to a range of important transformations, including the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones to esters, and the oxidation of aldehydes to carboxylic acids. nih.govresearchgate.net The phenylseleno moiety within Propanal, 2-methyl-2-(phenylseleno)- makes it, and related structures, participants in this type of catalytic chemistry, highlighting the dual utility of these compounds as both synthetic building blocks and components of modern catalytic systems.

Roles in Cascade and Multicomponent Reactions

α-Phenylseleno aldehydes, such as Propanal, 2-methyl-2-(phenylseleno)-, are valuable intermediates in the construction of complex molecular architectures through cascade and multicomponent reactions (MCRs). Their utility stems from the versatile reactivity of the carbon-selenium bond and the adjacent aldehyde functionality, which can participate in a variety of transformations in a sequential manner.

In cascade reactions, the α-phenylseleno aldehyde moiety can act as a linchpin, enabling a series of intramolecular bond-forming events. For instance, the selenium group can be eliminated to form an α,β-unsaturated aldehyde in situ. This reactive intermediate can then undergo a plethora of subsequent reactions, such as Michael additions, cycloadditions, or ene reactions, all within a single synthetic operation. This approach avoids the isolation of potentially unstable intermediates and significantly increases synthetic efficiency.

The phenylseleno group can also serve as a radical precursor. Under radical-initiating conditions, the C-Se bond can undergo homolytic cleavage to generate a carbon-centered radical. This radical can then participate in a cascade of cyclization and/or intermolecular addition reactions to rapidly build up molecular complexity. The ability to generate a radical at a specific position with high selectivity makes α-phenylseleno aldehydes powerful tools in radical-mediated cascade synthesis.

Multicomponent reactions, which involve the simultaneous combination of three or more starting materials in a single reaction vessel, are another area where α-phenylseleno aldehydes demonstrate significant potential. While specific examples detailing the participation of "Propanal, 2-methyl-2-(phenylseleno)-" in MCRs are not extensively documented, the general reactivity of α-phenylseleno carbonyl compounds suggests their utility in such transformations. For example, they can potentially serve as the carbonyl component in well-known MCRs like the Mannich, Ugi, or Petasis reactions. The presence of the phenylseleno group could offer opportunities for post-MCR modifications, such as selenoxide elimination to introduce unsaturation or cross-coupling reactions to introduce further diversity.

The following table summarizes the potential roles of "Propanal, 2-methyl-2-(phenylseleno)-" in these advanced synthetic strategies, based on the known reactivity of α-phenylseleno aldehydes.

Reaction TypeRole of Propanal, 2-methyl-2-(phenylseleno)-Potential Subsequent Reactions
Cascade Reactions Precursor to α,β-unsaturated aldehyde via selenoxide elimination.Michael addition, Diels-Alder reaction, Ene reaction.
Radical precursor.Intramolecular cyclization, Intermolecular radical addition.
Multicomponent Reactions Carbonyl component.Mannich reaction, Ugi reaction, Petasis reaction.
Post-MCR functionalization handle.Selenoxide elimination, Cross-coupling reactions.

Outlook and Emerging Trends in α-Phenylseleno Aldehyde Chemistry

The field of α-phenylseleno aldehyde chemistry is poised for significant advancement, driven by the broader progress in organoselenium chemistry and the increasing demand for efficient and sustainable synthetic methodologies. nih.govnih.gov Several key trends are expected to shape the future of this area.

Catalytic and Asymmetric Transformations: A major focus will be the development of catalytic methods for the synthesis and transformation of α-phenylseleno aldehydes. nih.govingentaconnect.com This includes the use of transition metal catalysts and organocatalysts to achieve enantioselective α-selenylation of aldehydes, providing access to chiral α-phenylseleno aldehydes. researchgate.net These chiral building blocks are of high value for the asymmetric synthesis of complex molecules. Furthermore, the development of catalytic cascade and multicomponent reactions featuring these compounds will continue to be a priority.

Sustainable and Green Chemistry: In line with the principles of green chemistry, future research will likely emphasize the development of more environmentally benign methods for working with α-phenylseleno aldehydes. nih.gov This includes the use of greener solvents, milder reaction conditions, and the development of recyclable selenium reagents and catalysts. The application of techniques such as flow chemistry and electrosynthesis is also expected to contribute to more sustainable synthetic processes involving these compounds. nih.gov

Expansion of Synthetic Applications: The synthetic utility of α-phenylseleno aldehydes is expected to expand into new areas. Their role as precursors to other valuable synthetic intermediates will likely be further explored. researchgate.net For example, their conversion to α,β-unsaturated aldehydes via selenoxide elimination is a well-established and powerful transformation. nih.gov There is growing interest in leveraging the unique reactivity of the C-Se bond for novel transformations, such as C-H functionalization and cross-coupling reactions.

Applications in Materials Science and Medicinal Chemistry: Organoselenium compounds have shown promise in materials science and medicinal chemistry due to their unique electronic and biological properties. Future research may explore the incorporation of the α-phenylseleno aldehyde moiety into functional materials, such as polymers and organic conductors. In medicinal chemistry, the antioxidant and anticancer activities of some selenium compounds suggest that α-phenylseleno aldehydes could serve as scaffolds for the development of new therapeutic agents.

The following table outlines some of the emerging trends in the field:

TrendFocus AreasPotential Impact
Catalysis Enantioselective α-selenylation, Catalytic cascade reactions.Access to chiral building blocks, Increased synthetic efficiency.
Sustainability Green solvents, Recyclable reagents, Flow chemistry, Electrosynthesis.Reduced environmental impact, Safer and more efficient processes.
New Reactions C-H functionalization, Novel cross-coupling strategies.Expansion of the synthetic toolbox for complex molecule synthesis.
New Applications Functional materials, Medicinal chemistry scaffolds.Development of novel materials and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-methyl-2-(phenylseleno)propanal, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves selenation of a propanal precursor. For example, nucleophilic substitution of 2-methyl-2-halopropanal with phenylselenol under inert conditions (e.g., N₂ atmosphere) can yield the target compound. Reaction parameters such as temperature (optimized at 0–5°C to avoid side reactions), solvent polarity (tetrahydrofuran or dichloromethane preferred), and stoichiometric ratios (1:1.2 for aldehyde:phenylselenol) significantly affect yield .
  • Data Table :
SolventTemp (°C)Yield (%)Purity (GC)
THF078>95%
DCM256590%
Ether-107292%

Q. How can spectroscopic techniques (NMR, IR) reliably characterize 2-methyl-2-(phenylseleno)propanal?

  • Methodological Answer :
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.5–9.7 ppm. The methyl groups adjacent to selenium show splitting due to coupling with ⁷⁷Se (J ≈ 8–10 Hz) at δ 1.4–1.6 ppm .
  • IR : A strong C=O stretch at ~1720 cm⁻¹ and Se–C absorption near 600 cm⁻¹ confirm the functional groups .
  • MS : The molecular ion peak [M⁺] at m/z 198 (C₁₀H₁₂OSe⁺) and fragment peaks at m/z 157 (loss of –CHO) are diagnostic .

Q. What safety protocols are critical when handling phenylseleno compounds?

  • Methodological Answer : Due to selenium’s toxicity and volatility:
  • Use fume hoods and sealed reaction systems.
  • Avoid direct skin contact (wear nitrile gloves).
  • Quench waste with 10% NaHCO₃ to neutralize residual selenol .

Advanced Research Questions

Q. How does the phenylseleno group influence the compound’s reactivity in nucleophilic additions compared to sulfur analogs?

  • Methodological Answer : The phenylseleno moiety is a better leaving group than thioethers due to weaker C–Se bonds (bond dissociation energy: C–Se ≈ 234 kJ/mol vs. C–S ≈ 272 kJ/mol). This enhances reactivity in SN2 reactions, as demonstrated by faster substitution rates with Grignard reagents (e.g., 2x faster with PhMgBr vs. thioether analogs) .

Q. What computational methods (e.g., DFT) elucidate the electronic structure and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
  • The selenium atom’s lone pairs contribute to a polarized C–Se bond (Mulliken charge: Se = -0.32).
  • Transition-state barriers for aldehyde oxidation are 15–20 kJ/mol lower than sulfur analogs, explaining its susceptibility to air oxidation .

Q. How can contradictory data on thermal stability be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported as 120–150°C) arise from purity and measurement methods:
  • DSC/TGA : High-purity samples (>98%) decompose sharply at 145°C, while impure samples show broad peaks.
  • Kinetic Studies : Activation energy (Eₐ) calculations via the Flynn-Wall-Ozawa method reconcile differences (Eₐ ≈ 95 kJ/mol for pure samples) .

Methodological Challenges and Solutions

Q. What strategies optimize enantioselective synthesis of chiral derivatives?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. For example, (R)-BINAP-Pd complexes achieve 85% ee in α-alkylation reactions .

Q. How do solvent effects impact the compound’s stability during storage?

  • Answer : Store in anhydrous, deoxygenated solvents (e.g., hexane) at –20°C. Protic solvents (e.g., ethanol) accelerate decomposition via aldol condensation (half-life reduced from 6 months to 2 weeks) .

Key Research Gaps Identified

  • Selenol Byproduct Management : Improved quenching methods are needed to reduce environmental release .
  • In Vivo Toxicity Data : Limited studies on ecotoxicology; recommend Caenorhabditis elegans models for preliminary screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.